molecular formula C12H14ClNO2 B7629145 N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide

N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide

Cat. No.: B7629145
M. Wt: 239.70 g/mol
InChI Key: OCRVSJPDRMOIGH-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.7 g/mol . This compound is known for its unique structure, which includes a cyclopropane ring attached to a carboxamide group and a substituted phenyl ring. It is used in various scientific research applications due to its distinct chemical properties.

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-7-5-10(11(16-2)6-9(7)13)14-12(15)8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRVSJPDRMOIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide typically involves the reaction of 4-chloro-2-methoxy-5-methylphenylamine with cyclopropanecarboxylic acid chloride under suitable reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemicals with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:

    N-(4-chloro-2-methoxyphenyl)cyclopropanecarboxamide: This compound lacks the methyl group on the phenyl ring, which may affect its chemical and biological properties.

    N-(4-chloro-2-methylphenyl)cyclopropanecarboxamide: This compound lacks the methoxy group on the phenyl ring, which may influence its reactivity and biological activity.

    N-(4-chlorophenyl)cyclopropanecarboxamide: This compound lacks both the methoxy and methyl groups, making it less substituted and potentially less active in certain reactions.

The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its chemical reactivity and biological activity.

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